molecular formula C8H10ClN B1584175 2-Chloro-6-methylbenzylamine CAS No. 57264-46-7

2-Chloro-6-methylbenzylamine

Cat. No.: B1584175
CAS No.: 57264-46-7
M. Wt: 155.62 g/mol
InChI Key: WPQIAYXZZULKMV-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzylamine is a chemical compound with the formula C8H10ClN . It has a molecular weight of 155.625 . The IUPAC Standard InChI is InChI=1S/C8H10ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl group at the 2 and 6 positions, respectively, and a benzylamine group . The 3D structure can be viewed using specific software .

Scientific Research Applications

Structural and Spectroscopic Analysis

2-Chloro-6-methylbenzylamine has been investigated for its structural and spectroscopic properties. Studies have utilized methods like X-ray diffraction analysis, FT-IR, Raman spectroscopy, and quantum chemical calculations to understand its structural and spectral parameters. These studies contribute to a deeper understanding of the compound's chemical characteristics and potential applications in materials science and chemistry (Čajan & Trávníček, 2011).

Chiral Derivatizing Agent

The compound has been used as a chiral derivatizing agent, particularly in the context of NMR spectroscopy. For instance, its efficiency in determining the enantiomeric composition of certain substances has been demonstrated. This application is significant in the field of stereochemistry and for the analysis of complex organic compounds (Uccello-Barretta et al., 2000).

Synthesis and Crystal Structure Analysis

Research has also been conducted on the synthesis and crystal structure of derivatives of this compound. These studies are pivotal for understanding the crystalline forms of various compounds, which can have implications in pharmaceuticals and materials engineering (Guo et al., 2007).

Intramolecular Hydrogen Bonding in Cyclic Amides

The compound plays a role in the study of intramolecular hydrogen bonding within certain cyclic amides. Understanding these interactions is crucial for the development of new pharmaceuticals and for gaining insights into molecular dynamics (Sandoval‐Lira et al., 2015).

Purification Methods

Studies have explored the use of derivatives of this compound in purification methods, such as in the purification of specific acids. This research is important for developing more efficient and effective purification techniques in chemistry and industrial processes (Ley & Yates, 2008).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of chiral aminophosphines and other related compounds. This area of research is crucial for the development of asymmetric catalysts and pharmaceuticals (Kolodiazhnyi et al., 2003).

Application in Supramolecular Chemistry

Research has been conducted on the use of this compound derivatives in supramolecular chemistry. This includes the creation of novel compounds with potential applications in the development of new materials with unique properties (Moral et al., 2010).

Safety and Hazards

2-Chloro-6-methylbenzylamine is classified as a substance that causes severe skin burns and eye damage (Hazard Statements H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2-chloro-6-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQIAYXZZULKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334735
Record name 2-Chloro-6-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57264-46-7
Record name 2-Chloro-6-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 5.7 parts of lithium aluminum hydride in 20 parts of ether is added dropwise a solution of 15 parts of 2-cyano-3-chlorotoluene in 140 parts of ether at reflux temperature. After the addition is complete, stirring at reflux temperature is continued for one hour. The reaction mixture is cooled in an ice-bath and decomposed with 25 parts of water and with a 20% solution of potassium-sodium tartrate (450 parts). The aqueous phase is separated and extracted with ether. The combined ether layers are washed with water, dried, filtered and evaporated. The oily residue is distilled in vacuo, yielding 12 parts of 2-chloro-6-methylbenzylamine; bp. 113° -118° C at 18 mm. pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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